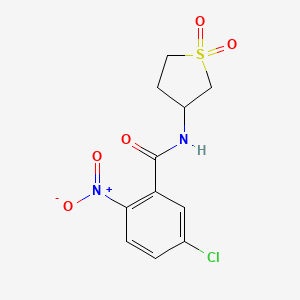

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C11H11ClN2O5S and its molecular weight is 318.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reductive Chemistry and Cytotoxicity

One area of research involves the reductive chemistry of nitrobenzamide derivatives and their selective toxicity for hypoxic cells. Studies have demonstrated that the selective toxicity of certain nitrobenzamide compounds towards hypoxic cells is due to the oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines, potentially useful in targeting hypoxic tumor cells (Palmer et al., 1995).

Synthesis and Molecular Docking for Antidiabetic Agents

Another research avenue explores the synthesis of nitrobenzamide derivatives for potential antidiabetic applications. Molecular docking and dynamic simulation studies have identified certain compounds with significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential utility in managing diabetes through the inhibition of carbohydrate absorption (Thakral et al., 2020).

Hypoxia-selective Antitumor Agents

Research into regioisomers of hypoxia-selective cytotoxins like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide has provided insights into their mechanism of action, including their one-electron reduction potentials and cytotoxicity under aerobic vs. hypoxic conditions. This work is foundational in developing targeted cancer therapies that are more effective in hypoxic tumor environments (Palmer et al., 1996).

Crystal Engineering

The study of hydrogen and halogen bonds in crystal engineering has involved nitrobenzamide derivatives to understand their structuring and interaction patterns. This research is relevant for designing new materials with specific crystal properties (Saha et al., 2005).

Bioactivation and DNA Interstrand Crosslinking

Investigations into the bioactivation of nitrobenzamide derivatives have highlighted their ability to form DNA interstrand crosslinks, a process potentially exploitable for anticancer strategies. This research examines how derivatives are activated into cytotoxic agents within cells, offering a pathway to design more effective chemotherapeutic agents (Knox et al., 1991).

Propiedades

IUPAC Name |

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O5S/c12-7-1-2-10(14(16)17)9(5-7)11(15)13-8-3-4-20(18,19)6-8/h1-2,5,8H,3-4,6H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBHGHKGPQCBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Methoxymethoxy)methyl]phenylboronic acid](/img/structure/B2532213.png)

![2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2532217.png)

![4-[(3,5-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2532219.png)

![2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2532220.png)

![(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532224.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)